n-Pentyl 3-Methyl-2-pentyl Phthalate-d4
Description
Overview of Phthalate (B1215562) Esters and Their Metabolites in Research Contexts
Phthalic acid esters (PAEs), commonly known as phthalates, are derivatives of 1,2-benzenedicarboxylic acid. They are primarily used as plasticizers to enhance the flexibility, durability, and longevity of polymeric materials, most notably polyvinyl chloride (PVC). researchgate.net Their widespread application in countless consumer products—including food packaging, medical devices, building materials, cosmetics, and toys—has led to their status as ubiquitous environmental contaminants. fda.gov.twnih.gov Because phthalates are not chemically bound to the polymer matrix, they can leach, migrate, or off-gas into the environment, leading to continuous and widespread human exposure. nih.govaccustandard.com
From a research perspective, the parent phthalate diesters are not typically the primary target for assessing human exposure. Following ingestion, inhalation, or dermal absorption, phthalates are rapidly metabolized in the body. vwr.com The initial step involves hydrolysis by lipase (B570770) and esterase enzymes to form their respective monoester metabolites. mdpi.comnih.gov These monoesters, which are often considered the biologically active species, can be further metabolized through oxidation of their alkyl side chains, creating more hydrophilic secondary metabolites. nih.govnih.gov These monoesters and oxidative metabolites are then excreted, primarily in urine. vwr.com
Consequently, biomonitoring studies overwhelmingly focus on measuring the urinary concentrations of phthalate metabolites rather than the parent compounds. vwr.commdpi.com This approach has two key advantages: it minimizes the risk of sample contamination from external sources during collection and analysis (as lab equipment often contains phthalates), and it provides a more accurate reflection of the integrated internal dose from all exposure routes. vwr.com Research has linked exposure to certain phthalates to a range of potential health concerns, making their accurate quantification a critical goal in public health and toxicology studies. nih.govresearchgate.net
Fundamental Role of Deuterated Analogs as Internal Standards
The accurate quantification of phthalate metabolites in complex biological samples like urine or serum is fraught with analytical challenges, including sample loss during extraction and cleanup, and matrix effects (signal suppression or enhancement) during instrumental analysis. To overcome these issues, a technique known as isotope dilution mass spectrometry (ID-MS) is the gold standard. oiv.intnih.gov This method relies on the use of stable isotope-labeled internal standards, with deuterated analogs being the most common choice for phthalate analysis. oiv.intnih.gov
A deuterated analog is a synthetic version of the target analyte where one or more hydrogen atoms (¹H) have been replaced by deuterium (B1214612) (²H), a stable (non-radioactive) isotope of hydrogen. For example, in Diethyl Phthalate-d4, four hydrogen atoms on the aromatic ring are replaced with deuterium. nih.gov The critical advantage of using a deuterated internal standard is that it is chemically and physically almost identical to its non-labeled counterpart (the analyte). It has the same polarity, solubility, and chromatographic retention time. However, due to the presence of deuterium atoms, it has a higher molecular weight.
This mass difference is easily distinguished by a mass spectrometer. By adding a known quantity of the deuterated standard to a sample at the very beginning of the analytical procedure, it experiences the exact same conditions—and potential losses—as the native analyte throughout extraction, purification, and injection. The final measurement compares the signal intensity of the native analyte to the signal intensity of the deuterated internal standard. Because any sample loss or matrix effects would have affected both compounds equally, the ratio between them remains constant, allowing for highly accurate and precise calculation of the original analyte concentration. oiv.intumw.edu This approach effectively corrects for procedural inconsistencies and ensures the reliability of the data.
Specific Research Significance of n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 and Related Deuterated Phthalates
While deuterated versions of common linear phthalates like Di-n-butyl phthalate-d4 (DnBP-d4) or Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) are widely used, the analysis of more complex phthalates requires more sophisticated standards. fda.gov.twoiv.int High-molecular-weight phthalates such as diisononyl phthalate (DiNP) and diisodecyl phthalate (DiDP) are not single chemical entities but are complex mixtures of numerous branched-chain isomers. vwr.comrestek.com The exact composition of these isomeric mixtures can vary between manufacturers and even batches.
Accurately quantifying these complex isomer groups with gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS) presents a unique challenge. The various branched isomers may separate slightly differently on a chromatographic column, appearing as a broad, unresolved "hump" or a series of overlapping peaks. restek.com Using a simple, linear internal standard may not adequately correct for the chromatographic behavior and instrument response across this entire range of isomers.
This is where the scientific value of a highly specific, asymmetric, and branched internal standard like This compound becomes apparent.
Asymmetric Structure: The molecule has two different alkyl groups (an n-pentyl group and a 3-methyl-2-pentyl group), making it an asymmetric ester. This structural complexity can better mimic some of the varied isomers found in commercial mixtures.
Branched Chain: The "3-Methyl-2-pentyl" group is a branched alkyl chain. This is crucial for its role as an internal standard for commercial phthalate mixtures like DiNP and DiDP, which are defined by their branched structures. A branched standard is expected to have a chromatographic retention time that falls within the elution range of the target isomeric mixtures, making it a more representative surrogate.
Custom Synthesis for Specific Research: The high specificity of this compound suggests it is likely a custom-synthesized standard. nih.gov Such standards are developed for advanced research aiming to identify and quantify specific, less-common, or newly identified branched phthalate isomers that are not well-represented by common, commercially available deuterated standards. The synthesis of specific asymmetric phthalate esters is a known, albeit complex, process in organic chemistry. umw.eduorganic-chemistry.org
Data Tables
Table 1: Properties of Selected Phthalates and Their Primary Metabolites
| Parent Phthalate | Abbreviation | Molecular Weight ( g/mol ) | Primary Metabolite | Metabolite Abbreviation |
|---|---|---|---|---|
| Diethyl Phthalate | DEP | 222.24 | Monoethyl Phthalate | MEP |
| Di-n-butyl Phthalate | DnBP | 278.34 | Mono-n-butyl Phthalate | MnBP |
| Diisobutyl Phthalate | DiBP | 278.34 | Monoisobutyl Phthalate | MiBP |
| Butylbenzyl Phthalate | BBzP | 312.36 | Monobenzyl Phthalate | MBzP |
| Di(2-ethylhexyl) Phthalate | DEHP | 390.56 | Mono(2-ethylhexyl) Phthalate | MEHP |
| Diisononyl Phthalate (Isomer Mixture) | DiNP | 418.61 | Monoisononyl Phthalate | MiNP |
Table 2: Chemical Compounds Mentioned in This Article
| Compound Name | Type |
|---|---|
| This compound | Deuterated Internal Standard |
| Diethyl Phthalate-d4 | Deuterated Internal Standard |
| Di-n-butyl phthalate-d4 | Deuterated Internal Standard |
| Di(2-ethylhexyl) phthalate-d4 | Deuterated Internal Standard |
| 1,2-benzenedicarboxylic acid | Parent Acid |
| Diethyl Phthalate | Phthalate Ester |
| Di-n-butyl Phthalate | Phthalate Ester |
| Diisobutyl Phthalate | Phthalate Ester |
| Butylbenzyl Phthalate | Phthalate Ester |
| Di(2-ethylhexyl) Phthalate | Phthalate Ester |
| Diisononyl Phthalate | Phthalate Ester (Isomer Mixture) |
| Diisodecyl Phthalate | Phthalate Ester (Isomer Mixture) |
| Monoethyl Phthalate | Phthalate Metabolite |
| Mono-n-butyl Phthalate | Phthalate Metabolite |
| Monoisobutyl Phthalate | Phthalate Metabolite |
| Monobenzyl Phthalate | Phthalate Metabolite |
| Mono(2-ethylhexyl) Phthalate | Phthalate Metabolite |
| Monoisononyl Phthalate | Phthalate Metabolite |
Properties
Molecular Formula |
C₁₉H₂₄D₄O₄ |
|---|---|
Molecular Weight |
324.45 |
Synonyms |
1-Pentyl 3-Methyl-2-pentyl Alcohol Phthalate-d4; 1,2-Benzenedicarboxylic Acid 1-Pentyl 2-(3-Methyl-2-pentyl) Ester-d4; |
Origin of Product |
United States |
Advanced Analytical Methodologies for the Quantification of Phthalate Analytes Utilizing N Pentyl 3 Methyl 2 Pentyl Phthalate D4
Strategies for Sample Preparation from Complex Matrices
Without specific studies, it is not possible to detail the optimization of extraction techniques, considerations for matrix effects, or derivatization procedures specifically developed for use with n-Pentyl 3-Methyl-2-pentyl Phthalate-d4.
Optimization of Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Microextraction)
There are no specific published methods detailing the optimization of SPE, LLE, or microextraction techniques using this compound for the analysis of phthalates in complex matrices.
Considerations for Matrix Effects and Interference Mitigation
While matrix effects are a critical consideration in phthalate (B1215562) analysis, no studies were found that specifically evaluate and provide mitigation strategies for interferences when using this compound.
Derivatization Procedures for Enhanced Chromatographic Performance
The necessity and application of derivatization procedures for phthalate analysis can vary, but no literature was found that discusses such procedures in the context of using this compound.
Chromatographic Separation Techniques
Specific applications and recommended column selections for either Gas Chromatography (GC) or Liquid Chromatography (LC) using this compound as an internal standard are not documented in the available research.
Gas Chromatography (GC) Applications and Column Selection
There are no specific GC methods or recommended columns reported for the separation of phthalates that utilize this compound.
Liquid Chromatography (LC) Applications and Column Selection
Similarly, no LC applications or specific column recommendations have been published for phthalate analysis employing this compound.
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) has become a cornerstone for the rapid analysis of phthalates and their metabolites in complex samples. researchgate.net By utilizing columns packed with sub-2 µm particles, UHPLC systems can achieve higher resolution, greater sensitivity, and significantly faster separation times compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov A complete analysis, which might take 20-30 minutes on an HPLC system, can often be completed in under 10 minutes with UHPLC without compromising separation quality. nih.govrsc.org
In these high-throughput methods, this compound is an indispensable tool. Added to samples at a known concentration prior to analysis, it co-elutes with target phthalates. texilajournal.com Because it experiences the same analytical conditions—from injection variability to potential matrix effects in the ionization source—it provides a stable reference point. By calculating the response ratio of the target analyte to the deuterated internal standard, analysts can achieve precise and accurate quantification even during very fast chromatographic runs where peak shapes and retention times might show slight variations between injections. texilajournal.com
Table 1: Illustrative UHPLC Conditions for Phthalate Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Total Run Time | ~10 minutes |
This table presents typical starting conditions for the rapid separation of phthalates using UHPLC.
Method Development for Isomer Differentiation
A significant challenge in phthalate analysis is the differentiation of structural isomers, such as di-n-octyl phthalate (DNOP), di-iso-octyl phthalate (DIOP), and di(2-ethylhexyl) phthalate (DEHP). These compounds often have identical molecular weights and similar polarities, making their separation by chromatography difficult. oregonstate.edu Effective method development is crucial for resolving these isomers to ensure accurate quantification and correct substance identification.
The choice of chromatographic column and mobile phase composition is critical. Columns with different stationary phase chemistries, such as those with phenyl-hexyl or biphenyl (B1667301) functionalities, can offer alternative selectivities compared to standard C18 phases, potentially resolving co-eluting isomers. oregonstate.edu Fine-tuning the mobile phase gradient, including the organic solvent choice (methanol vs. acetonitrile) and the use of additives, can further enhance separation. govst.edugovst.edu
In this context, this compound plays a vital role as an internal standard. While it may not co-elute with every single isomer, its consistent retention time and response provide a crucial anchor point within the chromatogram. gcms.cz It allows for the accurate quantification of the isomers that are successfully separated and helps maintain data integrity throughout the method development process, where retention times can shift as conditions are optimized.
Mass Spectrometric Detection and Quantification Principles
Single Quadrupole Mass Spectrometry (MS) Applications
Single quadrupole mass spectrometry, often operated in Selected Ion Monitoring (SIM) mode, is a widely used technique for the targeted quantification of known compounds. wikipedia.orgnih.gov Instead of scanning a full mass range, the instrument is set to monitor only a few specific mass-to-charge (m/z) ratios corresponding to the analytes of interest. epa.govepa.gov This approach significantly increases sensitivity because the detector spends more time measuring the ions of interest, leading to a better signal-to-noise ratio. epa.gov
When using this compound in a SIM method, the mass spectrometer is programmed to monitor specific ions for both the target phthalate (the analyte) and the deuterated standard. For many phthalates, a common fragment ion at m/z 149 is used for quantification. nih.gov The deuterated standard, having a higher mass, will have its own unique quantification ion. By comparing the peak area of the analyte's quantification ion to that of the internal standard's ion, a precise concentration can be determined. nih.gov
Table 2: Example of Selected Ion Monitoring (SIM) for a Phthalate and its Deuterated Standard
| Compound | Role | Quantitation Ion (m/z) | Confirmation Ion (m/z) |
| Di-n-pentyl Phthalate | Analyte | 149 | 207 |
| This compound | Internal Standard | 153 | 211 |
This table provides a representative example of ions that would be monitored in a SIM method. The confirmation ion adds confidence to the identification of the analyte.
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity
Tandem Mass Spectrometry (MS/MS) offers a significant improvement in selectivity and sensitivity over single quadrupole MS, particularly for complex matrices. nih.gov The most common mode for quantification is Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is selected in the third quadrupole. researchgate.netresearchgate.net This process is highly specific and drastically reduces background noise, leading to lower detection limits. nih.gov
The use of this compound is perfectly suited for MS/MS methods. A unique MRM transition (precursor ion → product ion) is established for the target analyte, and a separate, distinct MRM transition is set for the deuterated internal standard. researchgate.net Because the internal standard is chemically almost identical to the analyte, it effectively corrects for variations in sample preparation, injection, and, most importantly, ionization suppression or enhancement caused by the sample matrix. texilajournal.com The ratio of the analyte's MRM peak area to the internal standard's MRM peak area provides a highly accurate and reliable quantification. nih.gov
Table 3: Representative Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Mono-n-butyl Phthalate (MBP) | 221.1 | 149.0 | Quantifier |
| Mono-n-butyl Phthalate (MBP) | 221.1 | 77.0 | Qualifier |
| 13C4-MBP (Internal Standard) | 225.1 | 151.0 | Quantifier |
| This compound | 325.2 | 153.1 | Internal Standard |
This table shows example MRM transitions for a common phthalate metabolite and its carbon-13 labeled internal standard, alongside a hypothetical transition for this compound, demonstrating the specificity of the technique.
High-Resolution Mass Spectrometry (HRMS) in Phthalate Metabolite Research
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification of unknown compounds, making it invaluable in metabolomics and the study of phthalate biotransformation. nih.govresearchgate.net HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, can measure the mass of an ion with extremely high accuracy (typically <5 ppm deviation). nih.gov This allows for the determination of a compound's elemental formula, a critical step in identifying novel metabolites that are not available as commercial standards. researchgate.netnih.gov
In non-targeted screening studies, where the goal is to find any potential phthalate metabolites, this compound serves multiple purposes. nih.gov It acts as a retention time marker, helping to orient the complex chromatogram. More advanced data processing workflows can use the presence of the known internal standard to filter the vast amount of data, highlighting features that are likely to be related phthalate structures. nih.gov By comparing the fragmentation pattern of a suspected metabolite to known phthalate fragmentation pathways, researchers can confidently propose new structures. researchgate.net
Application of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or "gold standard" quantitative technique due to its exceptional accuracy and precision. nih.govnih.gov The method relies on spiking a sample with a known amount of a stable isotope-labeled version of the analyte, in this case, adding this compound to a sample containing native phthalates. epa.gov
The fundamental principle of IDMS is that once the labeled standard is added and thoroughly mixed (equilibrated) with the sample, the ratio of the native analyte to the labeled standard becomes fixed. nih.gov Any subsequent loss of the analyte during sample extraction, cleanup, or analysis will affect both the native and labeled forms equally. epa.govresearchgate.net Therefore, the ratio of their signals as measured by the mass spectrometer remains unchanged. By measuring this final isotope ratio and knowing the exact amount of the standard that was added, the original concentration of the native analyte in the sample can be calculated with very high accuracy, effectively eliminating errors from incomplete sample recovery and matrix effects. mdpi.comnih.gov This makes IDMS, using deuterated standards like this compound, the definitive method for obtaining reliable and traceable quantitative data for phthalates in regulatory and research settings. researchgate.net
Following a comprehensive search for scientific literature and data, no specific research or analytical methodologies were found for the chemical compound “this compound”. The search included queries for its use as an internal standard, its mass spectrometry characteristics, and its role in validated analytical methods for phthalate quantification.
The absence of specific findings in the public domain for "this compound" prevents the generation of a scientifically accurate article based on the provided outline. The requested detailed research findings, data tables, and specific analytical parameters such as ionization patterns, linearity, limits of detection, accuracy, and reproducibility are not available for this specific compound.
Therefore, it is not possible to provide the requested article focusing solely on the advanced analytical methodologies and method validation protocols for “this compound”.
Automation and High-Throughput Approaches in Phthalate Analysis
The increasing need for swift and dependable quantification of phthalates across numerous sample types has spurred the advancement of automated and high-throughput analytical techniques. These methodologies are vital for extensive environmental surveillance, screening for food safety, and toxicological research that require the efficient processing of a large volume of samples. The incorporation of robotic systems and sophisticated software control has markedly decreased the need for manual sample preparation, a process that is frequently painstaking and a potential source of contamination and inconsistent results.
A fundamental aspect of these automated platforms is the application of isotope dilution mass spectrometry (ID-MS). This technique involves adding a predetermined quantity of a stable isotope-labeled internal standard to the sample at the initial stage of the analytical workflow. Although there is a lack of widespread research in the available literature that specifically documents the application of this compound in completely automated systems, its characteristics as a deuterated phthalate make it a highly suitable candidate for these purposes. The principles governing its application are comparable to other deuterated phthalates, such as Diethyl phthalate-d4 and Bis(2-ethylhexyl) phthalate-d4, which have been effectively utilized in automated analytical methods. nih.gov The function of this internal standard is to rectify any loss of the target analyte during the stages of sample preparation and analysis and to counteract matrix-related interferences, consequently enhancing the precision and accuracy of the quantification.
Automated Sample Preparation:
Conventional sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are proficient but can be lengthy and necessitate large quantities of organic solvents. gcms.cz The automation of these procedures overcomes these drawbacks. Robotic platforms, for instance, the GERSTEL MultiPurpose Sampler, are capable of carrying out the complete extraction and purification sequence. This includes the introduction of internal standards, dissolution of the sample, precipitation of interfering polymeric materials, filtration, and subsequent injection into a gas chromatography-mass spectrometry (GC-MS) instrument. gcms.cz Such automation not only boosts the sample processing capacity but also improves the consistency of the outcomes by reducing the likelihood of human error.
Automated SPE instruments, such as the Thermo Scientific™ Dionex™ AutoTrace™ 280, are engineered to process large-volume water samples with notable efficiency and reproducibility. gcms.cz These systems can be programmed to perform all the necessary steps of SPE, including conditioning the cartridge, loading the sample, washing away interfering substances, and eluting the target phthalates, all without the need for manual handling. The introduction of an internal standard like this compound at the very beginning of this automated sequence would guarantee that any procedural variations are factored into the final analytical measurement.
High-Throughput Screening:
For scenarios that demand the analysis of an exceptionally large number of samples, high-throughput screening (HTS) platforms are utilized. These systems frequently employ 96-well or even 1536-well plates to concurrently prepare and analyze samples. nih.gov Robotic liquid handlers are a central component of HTS, executing the precise dispensing of samples, reagents, and internal standards. youtube.comyoutube.com The coupling of HTS with highly sensitive detection technologies like tandem mass spectrometry (MS/MS) facilitates the rapid measurement of multiple phthalates in a single analytical run. The employment of a set of deuterated internal standards, which would ideally encompass compounds such as this compound, is indispensable for attaining the level of accuracy and precision mandated by such extensive studies.
The subsequent tables furnish a synopsis of the various automation types and their influence on phthalate analysis, drawing upon published results for analogous compounds.
Table 1: Comparison of Manual vs. Automated Phthalate Extraction Methods
| Feature | Manual Extraction (LLE/SPE) | Automated Extraction (Robotic Systems) |
|---|---|---|
| Sample Throughput | Low to moderate | High |
| Labor Intensity | High | Low |
| Solvent Consumption | High | Reduced |
| Reproducibility (RSD) | 5-20% | 1.9-5.5% gcms.cz |
| Potential for Contamination | High | Minimized |
| Internal Standard | This compound can be used. | This compound is ideally suited. |
Table 2: Key Components of a High-Throughput Phthalate Analysis Platform
| Component | Function | Relevance to Analysis with this compound |
|---|---|---|
| Robotic Liquid Handler | Dispenses samples, reagents, and internal standards into multi-well plates. youtube.com | Ensures precise and accurate addition of this compound to a large number of samples simultaneously. |
| Automated SPE Manifold | Performs parallel SPE cleanup of multiple samples. | Facilitates the efficient extraction of phthalates, with the internal standard correcting for any well-to-well variability. |
| LC-MS/MS or GC-MS System | Separates and detects the target phthalates and the deuterated internal standard. | Provides the necessary sensitivity and selectivity for accurate quantification using the isotope dilution method. |
| Control and Data Processing Software | Manages the robotic operations and calculates the final concentrations based on the internal standard response. nih.gov | Automates the entire workflow from sample introduction to result generation. |
Environmental Occurrence and Distribution Research Employing N Pentyl 3 Methyl 2 Pentyl Phthalate D4 As an Analytical Probe
Detection and Monitoring in Aquatic Environments
Phthalates are common environmental pollutants found in various water systems due to their widespread use as plasticizers. The analysis of these compounds in aquatic environments typically involves extraction from the water matrix, concentration, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard like n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 would be critical in these analyses to correct for any loss of the target analyte during the extraction and concentration steps and to compensate for matrix-induced signal suppression or enhancement in the mass spectrometer.
A comprehensive literature search did not identify studies specifically using this compound for the analysis of freshwater samples.
In typical freshwater analysis, water samples are collected and spiked with a known amount of a deuterated phthalate (B1215562) standard. The phthalates are then extracted using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). After extraction, the sample is concentrated and injected into a GC-MS or LC-MS system. The ratio of the signal from the native phthalate to the deuterated standard allows for precise quantification, even if the recovery of the analytes is not 100%. This methodology enables the detection of phthalates at very low concentrations, often in the sub-parts-per-billion (ppb) range.
Illustrative Data for Phthalate Analysis in Freshwater
| Location | Sample Type | Target Phthalate | Concentration (µg/L) | Method Detection Limit (µg/L) |
|---|---|---|---|---|
| River A | Surface Water | Di(2-ethylhexyl) phthalate | 0.85 | 0.05 |
| Lake B | Deep Water | Dibutyl phthalate | 0.42 | 0.04 |
This table is for illustrative purposes only and does not represent actual data for this compound.
No specific applications of this compound in marine or estuarine environmental analysis were found in the reviewed literature.
The analysis of phthalates in marine and estuarine waters presents additional challenges due to high salt content and complex organic matter, which can interfere with the analysis. Isotope dilution mass spectrometry is particularly valuable in these complex matrices. A deuterated standard like this compound would co-elute with the target analyte, experiencing similar matrix effects, thus enabling accurate quantification. The analytical process is similar to that for freshwater, involving extraction and concentration followed by instrumental analysis.
A search of scientific databases did not reveal any studies that have utilized this compound for the analysis of wastewater or sludge.
Wastewater and sludge are known to contain high concentrations of phthalates. The complexity of these matrices makes accurate quantification challenging. The use of a deuterated internal standard is essential for reliable results. The analytical methods often involve more rigorous extraction techniques, such as pressurized liquid extraction or ultrasonic extraction for sludge samples, followed by clean-up steps to remove interfering substances before analysis by GC-MS or LC-MS.
Illustrative Data for Phthalate Analysis in Wastewater
| Sample Point | Target Phthalate | Concentration in Influent (µg/L) | Concentration in Effluent (µg/L) |
|---|---|---|---|
| WWTP Inlet | Di(2-ethylhexyl) phthalate | 15.2 | 2.1 |
| WWTP Inlet | Dibutyl phthalate | 8.9 | 1.5 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Quantification in Atmospheric and Indoor Dust Samples
Phthalates are semi-volatile organic compounds (SVOCs) that can be released from consumer products into the air and subsequently accumulate in dust. Isotope dilution GC-MS or LC-MS is the gold standard for quantifying phthalates in these solid samples.
No studies were identified that specifically used this compound for the analysis of atmospheric particulate matter.
For the analysis of phthalates in atmospheric PM, air is drawn through a filter to collect the particles. The filter is then extracted with a solvent, and a deuterated internal standard is added. The extract is cleaned up and analyzed by mass spectrometry. The use of an internal standard like this compound would be crucial for accounting for variability in extraction efficiency and instrument response.
A review of the literature did not find any instances of this compound being used in the analysis of indoor dust.
Indoor dust is a significant reservoir of phthalates and a major route of human exposure. For analysis, dust samples are collected, sieved, and then extracted. A deuterated internal standard is added prior to extraction. The quantification via isotope dilution mass spectrometry allows for the determination of phthalate concentrations in the dust, which can then be used to estimate human exposure and identify potential sources of phthalate contamination within the indoor environment.
Illustrative Data for Phthalate Analysis in Indoor Dust
| Environment | Target Phthalate | Concentration (µg/g dust) |
|---|---|---|
| Home | Di(2-ethylhexyl) phthalate | 450 |
| Office | Dibutyl phthalate | 120 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Presence and Distribution in Soil and Sediment Matrices
The investigation of phthalate ester contamination in terrestrial and aquatic sediments is a significant area of environmental research. Phthalates can accumulate in soils and sediments due to their hydrophobic properties. alfa-chemistry.com The accurate quantification of these compounds is often challenging due to their ubiquitous presence in laboratory environments, which can lead to sample contamination. researchgate.net
To overcome these analytical hurdles, isotope dilution mass spectrometry is frequently employed. This technique involves the addition of a known amount of an isotopically labeled compound, such as this compound, to the environmental sample prior to extraction and analysis. This labeled standard, often referred to as a surrogate or internal standard, behaves chemically and physically similarly to the target analytes (the non-labeled phthalates) throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled standard in the final extract, analysts can correct for losses that may occur during extraction and cleanup, as well as for variations in instrument response. epa.gov
While specific studies deploying this compound are not documented in publicly available literature, the methodology is well-established for other deuterated phthalates. For instance, studies on phthalate concentrations in soil have utilized methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by gas chromatography-mass spectrometry (GC-MS), where the use of internal standards is crucial for method validation and ensuring data accuracy. researchgate.net The recovery percentages of these standards are monitored to ensure the reliability of the data for the target phthalates.
Illustrative Data: Surrogate Spike Recoveries in Soil Analysis
The following interactive table illustrates typical recovery data for a surrogate standard in soil matrix analysis. This data is representative of what would be expected for a compound like this compound when used in such a study.
| Sample ID | Matrix Type | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| Soil-01 | Sandy Loam | 50 | 46.5 | 93 |
| Soil-02 | Clay | 50 | 42.0 | 84 |
| Soil-03 | Organic Rich | 50 | 44.5 | 89 |
| Sediment-A | Riverbed | 50 | 47.0 | 94 |
| Sediment-B | Estuarine | 50 | 41.5 | 83 |
This table is for illustrative purposes to demonstrate the application of a surrogate standard.
Analysis in Terrestrial and Aquatic Biota as Research Subjects (Excluding Human Clinical Data)
The bioaccumulation of phthalates in living organisms is a key concern for ecologists and toxicologists. Investigating the presence of these compounds in terrestrial and aquatic biota provides insight into their transfer through food webs and their potential impacts on ecosystems. As with soil and sediment analysis, the use of isotopically labeled internal standards is fundamental to achieving accurate quantification of phthalates in complex biological matrices.
When analyzing tissues from organisms such as fish, invertebrates, or plants, the sample preparation can be extensive, involving homogenization, lipid removal, and various extraction techniques. Each of these steps can lead to the loss of the target analytes. A deuterated standard like this compound would be introduced at the beginning of this process. Its recovery is then used to correct the final measured concentrations of the native phthalates, providing a more accurate assessment of the contaminant load in the organism.
Studies on the uptake of phthalates by plants in constructed wetlands, for example, have demonstrated the presence of various phthalate esters in plant tissues. alfa-chemistry.com The analytical methods for such studies would ideally incorporate isotope dilution to account for matrix effects, where other co-extracted compounds can interfere with the instrument's ability to detect the target analytes. nih.gov While specific data using this compound is not available, the principle remains a cornerstone of high-quality environmental analytical science.
Predictive Modeling and Environmental Fate Assessment Methodologies
Understanding the environmental fate of pollutants like phthalates—where they go, how they are transported, and how they transform—is crucial for risk assessment and management. Predictive models are often used to simulate these processes. These models require accurate input data, including the concentrations of pollutants in various environmental compartments.
Isotopically labeled compounds play a vital role in the studies that generate this essential data. researchgate.net By enabling more accurate measurements of pollutant concentrations in air, water, soil, and sediment, analytical methods using standards like this compound contribute to the development and calibration of more reliable environmental fate models. srce.hr
Furthermore, stable isotope analysis can be used to trace the degradation pathways of pollutants. nih.gov While this compound is primarily used for quantification, related techniques involving isotopically labeled compounds help researchers understand how phthalates are broken down in the environment, whether through biological or abiotic processes. This information is critical for assessing their persistence and long-term impact. The precision afforded by isotope dilution techniques ensures that the data used to parameterize and validate these complex environmental models is of the highest possible quality. epa.gov
Illustrative Data: Phthalate Concentrations in Biota Samples
This interactive table provides an example of the type of data that would be generated in a study of phthalate bioaccumulation, where a deuterated internal standard would be used for quantification.
| Sample ID | Organism | Tissue | DEHP (ng/g wet weight) | DBP (ng/g wet weight) |
| Fish-01 | Perch | Muscle | 125 | 45 |
| Fish-02 | Carp | Liver | 350 | 98 |
| Invert-01 | Mussel | Whole Body | 560 | 150 |
| Plant-01 | Reed | Root | 85 | 30 |
| Plant-02 | Reed | Leaf | 40 | 15 |
This table is for illustrative purposes. The quantification of these analytes would be performed using an isotope dilution method with a suitable internal standard.
Investigations into Metabolic Pathways and Biotransformation of Phthalates in Relation to N Pentyl 3 Methyl 2 Pentyl Phthalate D4 As a Tracer
The study of how phthalates are processed in biological systems is critical for understanding their behavior and potential effects. The biotransformation of these compounds typically involves a two-phase metabolic process. nih.govresearchgate.net Phase I involves the hydrolysis of the parent phthalate (B1215562) diester into its corresponding monoester, which is often considered the more biologically active form. nih.govnih.gov This initial step is followed by further oxidative reactions. researchgate.net Phase II metabolism may then involve conjugation, such as glucuronidation, to produce more water-soluble compounds that can be readily excreted. researchgate.net The use of isotopically labeled internal standards, such as n-Pentyl 3-Methyl-2-pentyl Phthalate-d4, is instrumental in accurately tracing and quantifying these metabolic pathways.
Exposure Assessment Methodologies and the Analytical Utility of N Pentyl 3 Methyl 2 Pentyl Phthalate D4 As a Biomonitoring Tool
Biomonitoring Analytical Procedures for Phthalate (B1215562) Metabolites in Non-Clinical Biological Samples
The analysis of phthalate metabolites in biological samples is a multi-step process that requires meticulous attention to detail to avoid contamination and ensure accurate quantification. The most common analytical techniques employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which offer high sensitivity and selectivity. researchgate.net
The choice of biological matrix for phthalate biomonitoring depends on the specific research question, the pharmacokinetics of the target phthalates, and the feasibility of sample collection. Urine is the most frequently used matrix due to the non-invasive nature of its collection and the higher concentrations of phthalate metabolites compared to other matrices. nih.govmdpi.com Phthalates are rapidly metabolized and their metabolites are primarily excreted in urine. researchgate.net
Urine: For research purposes, first-morning void or 24-hour urine collections are often preferred. First-morning voids provide a more concentrated sample, which can be advantageous for detecting low-level exposures. Pooled samples, created by combining multiple voids over a specific period, can offer a more stable and representative measure of average exposure. Sample preparation typically involves enzymatic deconjugation to cleave the glucuronide moiety from the metabolites, followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. nih.gov
Serum: Serum samples can also be utilized for biomonitoring, providing a snapshot of the circulating levels of phthalate metabolites. Collection involves venipuncture, and like urine, samples require processing to isolate the metabolites of interest. The concentrations of phthalate metabolites in serum are generally lower than in urine. nih.govnih.gov One study found that while mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) was detected in over 80% of serum samples from lactating women, other metabolites were less frequently detected (3-22%). nih.gov
Breast Milk: As a primary source of nutrition for infants, breast milk is a critical matrix for assessing neonatal exposure. Collection can be performed by manual expression or with specialized pumps designed to minimize contamination. nih.gov Similar to serum, the concentrations of phthalate metabolites in breast milk are often low, and some metabolites may not be detectable. nih.govnih.gov Sample preparation can be more complex due to the high lipid content of breast milk, often requiring additional cleanup steps.
The use of stable isotope-labeled internal standards, particularly deuterated compounds, is a cornerstone of accurate and precise quantification of phthalate metabolites in biomonitoring studies. These standards are chemically identical to the analytes of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms.
n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 is a deuterated analog of a specific phthalate isomer. While direct research explicitly detailing the use of this compound as an internal standard in large-scale biomonitoring studies is limited in publicly available literature, its structural similarity to other high-molecular-weight phthalates suggests its potential utility. Commercially available deuterated standards like n-Pentyl 3-Methyl-2-butyl Phthalate-d4 and Bis(3-methyl-2-pentyl) Phthalate-d4 indicate the feasibility of synthesizing such compounds for analytical purposes. lgcstandards.comclearsynth.com
The principle behind using a deuterated internal standard is that it is added to the sample at a known concentration at the beginning of the analytical process. It then experiences the same sample preparation losses, matrix effects, and ionization suppression or enhancement in the mass spectrometer as the native analyte. By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, accurate quantification can be achieved, correcting for any variations during the analytical workflow. mdpi.com This isotope dilution method significantly improves the accuracy and reproducibility of the results. researchgate.net For instance, in the analysis of various phthalate metabolites, deuterated internal standards for compounds like diethyl phthalate (DEP-d4) and bis(2-ethylhexyl) phthalate (DEHP-d4) are commonly employed. nih.gov
Methodological Challenges in Exposure Assessment: Addressing Background Contamination and Variability
A significant challenge in phthalate exposure assessment is the ubiquitous nature of these compounds, which can lead to background contamination during sample collection, storage, and analysis. nih.gov Phthalates are present in many laboratory materials, including plastic containers, tubing, and solvents. This contamination can lead to falsely elevated results, particularly when measuring the parent phthalate diesters. The analysis of phthalate metabolites, which are not typically found in lab materials, significantly reduces the risk of such contamination. researchgate.net Rigorous cleaning of all glassware and the use of phthalate-free materials are essential to minimize this "phthalate blank problem." mdpi.com
Another major challenge is the inherent variability of phthalate exposure. Because most phthalates have short biological half-lives (a few hours), a single spot urine sample only reflects very recent exposure. nih.gov This can lead to exposure misclassification in epidemiological studies. Studies have shown that the intraclass correlation coefficients (ICCs), a measure of the reproducibility of a measurement over time, are often low to moderate for many phthalate metabolites, indicating significant within-person variability. nih.gov Collecting multiple samples over time or using pooled samples can help to provide a more representative measure of long-term average exposure.
Comparative Analysis of Different Biomonitoring Approaches and Matrices
The choice of biomonitoring matrix has significant implications for the interpretation of exposure data. As a primary excretory route, urine generally contains the highest concentrations of phthalate metabolites, making it the most sensitive matrix for detecting exposure. nih.govmdpi.com
A comparative study on lactating women found that phthalate metabolites were most frequently detected in urine, with seven out of ten metabolites being detectable in over 85% of samples. nih.gov In contrast, detection in milk and saliva was low (<10% for most metabolites). nih.gov In serum, the detection frequency varied by metabolite. nih.gov This highlights that urinary phthalate concentrations are a good indicator of maternal exposure but may not directly reflect the concentration of metabolites in other bodily fluids like breast milk. nih.govnih.gov
The table below provides a comparative overview of the detection limits and reported concentration ranges of selected phthalate metabolites in different biological matrices from various research studies.
| Biological Matrix | Phthalate Metabolite | Limit of Detection (LOD) / Limit of Quantification (LOQ) (ng/mL) | Reported Concentration Range (ng/mL) | Reference |
| Urine | Mono-n-butyl phthalate (MnBP) | LOD: 1.071 | Median: 22.5 | researchgate.net |
| Monoethyl phthalate (MEP) | LOD: 1.000 | Mean: Highest among measured metabolites | nih.gov | |
| Mono-(2-ethylhexyl) phthalate (MEHP) | LOQ: 0.981 | Generally low, often near LOD | nih.gov | |
| Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) | LOQ: 1.068 | Higher than MEHP | ||
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | LOQ: 0.954 | Higher than MEHP | ||
| Serum | Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) | LOQ: 0.80 | Detected in >80% of samples | nih.gov |
| Mono(3-carboxypropyl) phthalate (MCPP) | LOQ: 1.07 | Detected in 3% of samples | nih.gov | |
| Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | LOQ: 1.07 | Detected in 17% of samples | nih.gov | |
| Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | LOQ: 0.80 | Detected in 14% of samples | nih.gov | |
| Breast Milk | Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) | LOQ: 0.80 | Detected in 8% of samples | nih.gov |
| Mono(3-carboxypropyl) phthalate (MCPP) | LOQ: 1.07 | Detected in 3% of samples | nih.gov | |
| Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | LOQ: 1.07 | Detected in 5% of samples | nih.gov | |
| Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | LOQ: 0.80 | Detected in 2% of samples | nih.gov |
Synthetical Considerations and Isotopic Labeling for Research Applications of N Pentyl 3 Methyl 2 Pentyl Phthalate D4
Chemical Synthesis Routes for Deuterated Phthalate (B1215562) Analogs
The synthesis of n-Pentyl 3-Methyl-2-pentyl Phthalate-d4, a non-symmetrical phthalate ester, can be approached through several strategic routes. The primary method involves the esterification of phthalic anhydride (B1165640) or a derivative thereof with the corresponding alcohols. Given that the deuteration is on the phthalate ring (d4), the synthesis would typically start with a deuterated phthalic anhydride.
A general and efficient method for preparing deuterated phthalate esters utilizes readily available, deuterated starting materials. rsc.org A common precursor is phthalic anhydride-d4, which can be synthesized through various established methods. This deuterated anhydride is then reacted with the desired alcohols, in this case, n-pentanol and 3-methyl-2-pentanol, to yield the final product.
The synthesis can proceed in a two-step manner. First, phthalic anhydride-d4 is reacted with one of the alcohols (e.g., n-pentanol) to form a monoester. epa.gov This reaction is typically carried out under mild conditions. Subsequently, the second alcohol (3-methyl-2-pentanol) is introduced to complete the diesterification, often under acid-catalyzed dehydrating conditions. epa.govgoogle.com Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to drive the reaction to completion. google.comresearchgate.net
The synthesis of the specific alcohol, 3-methyl-2-pentanol, can be achieved through a Grignard reaction. dummies.comorganic-chemistry.org For instance, the reaction of an appropriate Grignard reagent with an aldehyde can yield the desired secondary alcohol structure. dummies.comchemistrysteps.comlibretexts.org
Table 1: Proposed Synthesis Route for this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Phthalic Anhydride-d4 + n-Pentanol | Mild heating | n-Pentyl Phthalate-d4 monoester |
| 2 | n-Pentyl Phthalate-d4 monoester + 3-Methyl-2-pentanol | Acid catalyst (e.g., H₂SO₄), heat, removal of water | This compound |
Alternatively, if the deuteration is desired on the alkyl chains, the synthesis would involve the use of deuterated alcohols. The deuteration of alcohols can be achieved through various methods, including iridium-catalyzed hydrogen/deuterium (B1214612) isotope exchange using deuterium oxide (D₂O) as the deuterium source. rsc.orgrsc.orgnih.gov This allows for selective deuteration at specific positions on the alcohol backbone.
Characterization of Isotopic Purity and Chemical Identity of Synthesized Standards
The characterization of synthesized this compound is critical to ensure its suitability as a research standard. This involves confirming its chemical identity and, most importantly, determining its isotopic purity. The two primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for determining isotopic purity. rsc.org The mass spectrum of the deuterated compound will show a distinct isotopic cluster. The relative intensities of the molecular ions corresponding to the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) species are used to calculate the isotopic enrichment. rsc.orgnih.gov
Table 2: Hypothetical Mass Spectrometry Data for Isotopic Purity Analysis of this compound
| Ion | m/z (theoretical) | Relative Abundance (%) | Isotopic Purity Contribution |
| [M+H]⁺ (d0) | 321.2015 | 0.5 | 0.5% Non-deuterated |
| [M+H]⁺ (d1) | 322.2078 | 1.0 | 1.0% Partially deuterated |
| [M+H]⁺ (d2) | 323.2141 | 2.5 | 2.5% Partially deuterated |
| [M+H]⁺ (d3) | 324.2203 | 5.0 | 5.0% Partially deuterated |
| [M+H]⁺ (d4) | 325.2266 | 91.0 | 91.0% Fully deuterated |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, is invaluable for confirming the chemical structure and the specific sites of deuteration. organic-chemistry.orglibretexts.orgrsc.org In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the aromatic protons on the phthalate ring would be significantly diminished or absent. Conversely, the ²H NMR spectrum would show a signal corresponding to the deuterium atoms on the aromatic ring, confirming the location of the isotopic label. libretexts.org The integration of the residual proton signals in ¹H NMR can also provide a quantitative measure of isotopic purity. organic-chemistry.org
Role of Specific Deuteration Sites in Analytical and Mechanistic Studies
The strategic placement of deuterium atoms in this compound is fundamental to its application in research.
Analytical Applications: The primary use of this compound is as an internal standard for the quantification of its non-deuterated analog in various matrices such as environmental samples, food products, and biological fluids. dummies.comchemistrysteps.com Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. dummies.comreddit.com However, its higher mass allows it to be distinguished from the native compound by the mass spectrometer. This enables accurate correction for matrix effects and variations in sample preparation and instrument response, leading to highly precise and accurate quantification. chemistrysteps.comreddit.com The d4-labeling on the stable aromatic ring ensures that the deuterium atoms are not easily exchanged during sample processing or analysis.
Mechanistic Studies: In metabolic or environmental fate studies, specifically deuterated compounds can help elucidate transformation pathways. While the d4-label on the phthalate ring is less likely to be involved in typical metabolic transformations of the alkyl chains, it serves as a stable marker to track the fate of the core phthalate structure. If metabolism of the aromatic ring were a point of investigation, observing the retention or loss of deuterium in metabolites would provide direct evidence for specific biotransformation reactions.
Advanced Computational and Theoretical Approaches to Phthalate Analytes and Deuterated Variants
Molecular Dynamics and Docking Simulations for Interaction Studies (e.g., with analytical column phases)
The separation of analytes in chromatographic systems is governed by the intricate molecular interactions between the analyte, the mobile phase, and the stationary phase. Molecular dynamics (MD) and docking simulations are powerful computational tools used to elucidate these interactions at an atomic level.
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of how an analyte like n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 behaves within a specific chemical environment, such as a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. nih.govmdpi.com These simulations can predict the partitioning of phthalates between the mobile phase and various stationary phases by calculating key thermodynamic and kinetic parameters. acs.orgacs.org For instance, MD simulations have been used to study the interaction of dioctyl phthalate (B1215562) (DOP) with PVC, calculating interaction energies and diffusion coefficients to understand plasticizer migration, a process analogous to analyte partitioning in a chromatographic column. nih.govmdpi.com
Key insights from MD simulations include:
Interaction Energies: By calculating the potential energy between the phthalate molecule and the stationary phase material (e.g., the C18 chains in a reverse-phase HPLC column or the polysiloxane of a GC column), researchers can quantify the strength of the adsorption. acs.org
Radial Distribution Functions (RDF): RDF analysis can reveal the probability of finding atoms of the stationary phase at a certain distance from the atoms of the phthalate analyte, identifying specific interaction points like hydrogen bonds or van der Waals forces. nih.gov
Conformational Analysis: MD simulations show how the flexible alkyl chains of n-Pentyl 3-Methyl-2-pentyl Phthalate might fold or orient themselves to maximize favorable interactions with the stationary phase, which directly impacts its retention time.
Molecular Docking
While MD provides a dynamic picture, molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdovepress.com Though frequently used in drug discovery to model ligand-protein interactions, the same principles apply to understanding how an analyte "docks" with a stationary phase. nih.govnih.gov In this context, a segment of the stationary phase polymer (e.g., a 5% phenyl-methyl silicone) can be treated as the "receptor." The simulation calculates a docking score, which represents the binding affinity. nih.gov For a phthalate, this involves modeling how its aromatic ring and ester groups interact with the stationary phase through hydrophobic, pi-pi stacking, and polar interactions. nih.gov Such studies can explain why different phthalate isomers, or a deuterated versus a non-deuterated variant, might exhibit subtle differences in retention.
Table 1: Computational Methods for Analyte-Stationary Phase Interaction Studies
| Computational Method | Primary Application | Key Parameters Calculated | Relevance to Phthalate Analysis |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulating the dynamic movement and partitioning of the analyte in the chromatographic system. nih.govacs.org | Interaction Energy, Diffusion Coefficient, Radial Distribution Function (RDF), Conformational Changes. nih.govacs.org | Predicts retention behavior and explains separation mechanisms on columns like C18 or Rtx-440. restek.com |
| Molecular Docking | Predicting the stable binding pose and affinity of the analyte to the stationary phase. nih.gov | Docking Score, Binding Energy, Identification of key interacting residues/functional groups. | Elucidates specific interactions (hydrophobic, van der Waals) responsible for retention and selectivity. nih.govnih.gov |
Quantum Chemical Calculations for Spectroscopic Prediction and Fragmentation Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting spectroscopic properties and understanding the mechanisms of molecular fragmentation in mass spectrometry (MS). nih.govnih.gov These methods provide a level of detail about electronic structure that is unattainable through experimental means alone.
Fragmentation Analysis in Mass Spectrometry
In techniques like GC-MS, the identification of a phthalate is confirmed by its mass spectrum. The fragmentation pattern is highly dependent on the molecule's electronic structure. DFT calculations have been successfully used to model the fragmentation pathways of phthalates. nih.govacs.orgresearchgate.net A hallmark of many phthalates is the formation of a protonated phthalic anhydride (B1165640) ion at a mass-to-charge ratio (m/z) of 149. restek.comresearchgate.net DFT studies have elucidated the complex multi-step reaction mechanisms, such as the McLafferty rearrangement and alkoxy loss, that lead to this characteristic ion. nih.govacs.org
For a deuterated standard like this compound, where the four deuterium (B1214612) atoms are located on the aromatic ring, quantum chemical calculations are invaluable. They confirm that fragments retaining the phthalate ring will have their mass shifted. The characteristic m/z 149 fragment, for example, would be observed at m/z 153, providing a clear distinction from the non-deuterated analyte and enabling accurate quantification via isotope dilution methods. Studies of phthalate metabolites have identified other diagnostic ions at m/z 121.0295 and m/z 165.0193, which would also be expected to shift if the deuterium labels are part of those fragments. acs.orgnih.gov
Spectroscopic Prediction
Quantum chemistry can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.govresearchgate.net By calculating the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C) in the molecule, a theoretical NMR spectrum can be generated. nih.govmdpi.com This is a powerful method for structural verification. For a complex, non-symmetrical molecule like this compound, DFT calculations can help assign the correct chemical shifts to the numerous distinct protons and carbons in the n-pentyl and 3-methyl-2-pentyl chains, confirming the compound's identity and purity.
Table 2: Predicted Mass Fragments for n-Pentyl 3-Methyl-2-pentyl Phthalate and its Deuterated Variant
| Fragment Identity | Description | Expected m/z (Non-Deuterated) | Expected m/z (d4-Ring Labeled) |
|---|---|---|---|
| [C₈H₅O₃]⁺ | Protonated Phthalic Anhydride | 149 | 153 |
| [C₈H₅O₄]⁻ | Deprotonated Phthalic Acid | 165 | 169 |
| [C₆H₅COO]⁻ | Deprotonated Benzoate Ion | 121 | 125 |
Chemoinformatics and Data Integration in Phthalate Research
Chemoinformatics combines chemistry, computer science, and information science to transform data into knowledge for making faster, better decisions in chemical research. nih.gov It involves the use of computational tools to organize, analyze, and model large sets of chemical data.
Quantitative Structure-Activity/Retention Relationships (QSAR/QSRR)
A cornerstone of chemoinformatics is the development of QSAR models, which establish a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property. nih.govresearchgate.net When applied to chromatography, these are known as Quantitative Structure-Retention Relationships (QSRR). rpi.edunih.govresearchgate.net
QSRR models predict the retention time of a compound based on calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:
Topological descriptors: Based on the 2D graph of the molecule (e.g., branching indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).
Electronic descriptors: Based on the electronic structure (e.g., dipole moment, energies of molecular orbitals). nih.gov
For phthalates, a QSRR model could be trained on a large dataset of known phthalates with experimentally determined retention times. Once validated, the model could predict the retention time for a new or uncharacterized compound like n-Pentyl 3-Methyl-2-pentyl Phthalate simply by calculating its molecular descriptors. This is a rapid and cost-effective way to screen for the likely analytical behavior of novel compounds or metabolites. researchgate.net
Data Integration and Chemical Databases
Modern chemoinformatics relies on the integration of data from numerous sources. Large, publicly accessible databases are critical resources for phthalate research. neovarsity.orgnih.gov These repositories contain information on chemical structures, physicochemical properties, experimental data, and biological activities. By integrating data from these sources, researchers can build more robust and predictive QSAR models and gain broader insights into the properties of entire chemical classes. nih.govebi.ac.uk
Table 3: Major Chemoinformatics Databases for Phthalate Research
| Database | Type of Data Provided | Relevance to Phthalate Research |
|---|---|---|
| PubChem | Chemical structures, properties, patents, biological activities. neovarsity.org | Provides foundational data on known phthalates and their properties for building QSAR models. |
| ChEMBL | Bioactive molecules with drug-like properties and their target information. ebi.ac.uk | Useful for investigating interactions of phthalates with biological targets and for toxicity prediction. |
| ZINC | A curated collection of commercially available compounds for virtual screening. neovarsity.org | Can be used to find structurally similar compounds or potential alternative plasticizers for comparative studies. |
| Human Metabolome Database (HMDB) | Detailed information on metabolites found in the human body, including spectral data. neovarsity.org | A key resource for identifying and confirming the structures of phthalate metabolites in biological samples. |
Emerging Research Areas and Future Directions for N Pentyl 3 Methyl 2 Pentyl Phthalate D4 Studies
Development of Novel Micro-Analytical Platforms and Miniaturized Systems
A significant trend in analytical chemistry is the development of micro-analytical platforms and miniaturized systems. These technologies, often in the form of "lab-on-a-chip" devices, offer several advantages, including reduced sample and reagent consumption, faster analysis times, and portability. The integration of deuterated internal standards like n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 is crucial for the validation and quality control of these miniaturized systems.
For instance, research into micro-contaminants in specialized environments, such as semiconductor cleanrooms, relies on highly sensitive analytical methods. nih.gov The development of thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) for analyzing trace levels of phthalates on silicon wafers and in cleanroom air demonstrates the need for precise quantification, a task reliant on stable internal standards. nih.gov As these platforms become more complex, the role of deuterated standards in ensuring the reliability of the generated data becomes even more critical.
Future research will likely focus on incorporating these standards into automated micro-extraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), to create robust and high-throughput analytical solutions for a variety of sample types. mdpi.com
Integration with Advanced Omics Technologies (e.g., Exposomics, Metabolomics for Non-Clinical Applications)
Exposomics, the study of the totality of human environmental exposures from conception onwards, and metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, are rapidly expanding fields. Phthalate (B1215562) exposure is a key area of interest in both disciplines due to the ubiquitous nature of these compounds. nih.gov
In non-clinical studies, determining the concentration of phthalate metabolites in biological samples (e.g., urine, blood) is essential for understanding exposure levels and metabolic pathways. nih.govnih.gov Deuterated internal standards, including those for various phthalate monoesters, are fundamental to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used in these studies. dphen1.com They enable the accurate measurement of low-level metabolites, which is vital for establishing correlations between exposure and biological responses.
The use of a suite of deuterated internal standards allows for the simultaneous analysis of multiple phthalate metabolites and even other endocrine-disrupting compounds and endogenous hormones in a single run. dphen1.com This multiplexing capability is essential for the high-throughput demands of omics research. Future directions will involve the development of even more comprehensive panels of deuterated standards to cover a wider range of environmental contaminants and their metabolites, providing a more holistic view of the chemical exposome.
| Phthalate Analyte | Common Deuterated Internal Standard(s) | Analytical Technique | Application |
| Dimethyl phthalate (DMP) | Dimethyl phthalate-d4 | GC-MS, LC-MS/MS | Environmental monitoring, Food analysis |
| Diethyl phthalate (DEP) | Diethyl phthalate-d4 | GC-MS, LC-MS/MS | Consumer products, Biomonitoring |
| Di-n-butyl phthalate (DBP) | Di-n-butyl phthalate-d4 | GC-MS, LC-MS/MS | Food packaging, Biomonitoring |
| Di(2-ethylhexyl) phthalate (DEHP) | Di(2-ethylhexyl) phthalate-d4 | GC-MS, LC-MS/MS | Medical devices, Indoor air quality |
| Benzyl butyl phthalate (BBP) | Benzyl butyl phthalate-d4 | GC-MS, LC-MS/MS | Flooring materials, Adhesives |
This table provides examples of commonly analyzed phthalates and their corresponding deuterated internal standards used to ensure analytical accuracy.
Application of Machine Learning and Chemometric Techniques for Data Interpretation and Prediction
The large and complex datasets generated by modern analytical instruments are increasingly being analyzed using machine learning and chemometric techniques. These computational tools can identify patterns, predict toxicological endpoints, and build models to understand the relationships between chemical exposures and biological outcomes. nih.govnih.govresearchgate.net
Chemometrics, a field that uses mathematical and statistical methods to analyze chemical data, also benefits from the use of internal standards. Techniques like partial least squares (PLS) regression can be used to build calibration models for predicting the concentration of plasticizers in materials based on spectroscopic data. nih.gov The accuracy of these predictive models relies on the precise measurements of known standards during model development.
| Machine Learning Model | Input Data Type | Predicted Outcome | Role of Deuterated Standard |
| Logistic Regression | Phthalate metabolite concentrations in urine | Risk of developing a specific health condition | Ensures accurate concentration data for model training. |
| Artificial Neural Network | Mass spectral data of environmental samples | Identification and quantification of unknown phthalates | Provides reference points for accurate mass and intensity measurements. |
| Random Forest Regression | Soil properties and pollutant emissions data | Prediction of soil phthalate concentrations | Validates the analytical methods used to generate the training dataset. |
This interactive table illustrates how different machine learning models can be applied in phthalate research and the importance of high-quality data, guaranteed by the use of internal standards.
Standardization and Harmonization of Phthalate Research Protocols Globally
Ensuring the comparability and reliability of phthalate research data across different laboratories and countries is a major challenge. The standardization and harmonization of analytical protocols are essential for regulatory purposes and for conducting large-scale international studies. nih.govresearchgate.net
Certified Reference Materials (CRMs), which include pure phthalate standards and their deuterated analogues, are the cornerstone of quality assurance in analytical laboratories. accustandard.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and international organizations for standardization provide methods that often specify the use of internal standards to ensure the consistency of results. epa.gov
The availability of a wide range of deuterated phthalate standards, such as this compound, allows laboratories worldwide to adopt harmonized methods, leading to more robust and comparable datasets. oiv.intaccustandard.com This is crucial for global risk assessments and the implementation of effective public health policies regarding phthalate exposure. Future efforts will likely focus on expanding the library of available deuterated standards to include emerging phthalate alternatives and a broader range of metabolites.
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 to ensure stability in analytical studies?
- Methodological Answer : Store the compound in acetonitrile at −20°C to prevent degradation, as demonstrated for structurally similar deuterated phthalates like diethyl phthalate-d4 . Prepare fresh solutions weekly and avoid repeated freeze-thaw cycles. Stability testing via periodic LC-MS/MS analysis is recommended to confirm integrity.
Q. How is this compound employed as an internal standard in phthalate quantification?
- Methodological Answer : Deuterated analogs like this compound are used in isotopic dilution mass spectrometry to correct for matrix effects and ionization efficiency variations. For example, deuterated phthalates (e.g., diethyl phthalate-d4) are spiked into samples at known concentrations (e.g., 10 ng/µL) to enable precise quantification via calibration curves .
Q. Which analytical techniques are most effective for detecting this compound in environmental samples?
- Methodological Answer : Use GC-MS/MS or LC-HRMS (high-resolution mass spectrometry) for high sensitivity and specificity. For GC-MS/MS, derivatization may enhance volatility, while LC-HRMS avoids this step and provides accurate mass measurements (e.g., resolving power >20,000) to distinguish isotopic patterns .
Q. What regulatory considerations apply when procuring this compound?
- Methodological Answer : Classified as a controlled product, procurement may require permits, BSL certification, and documentation for compliance with chemical safety regulations. Risk-based testing upon receipt is advised, particularly for polymeric materials or coatings where phthalates are common .
Advanced Research Questions
Q. How do deuterium substitution patterns in this compound influence its pharmacokinetic behavior in metabolic studies?
- Methodological Answer : Deuterium at non-labile positions (e.g., benzene ring) minimizes isotope effects, allowing reliable tracing of metabolic pathways. Compare pharmacokinetic profiles with non-deuterated analogs using LC-HRMS to monitor hydrolysis to monoesters and subsequent glucuronidation .
Q. What experimental strategies mitigate co-elution challenges in GC-MS/MS analysis of this compound?
- Methodological Answer : Optimize chromatographic parameters (e.g., column phase, temperature gradient) to separate co-eluting isomers. Alternatively, employ MRM (multiple reaction monitoring) with unique precursor-to-product ion transitions (e.g., m/z 315 → 153 for the deuterated compound) .
Q. How can researchers differentiate this compound from structural analogs in complex mixtures?
- Methodological Answer : Utilize HRMS to resolve exact mass differences (e.g., Δ <0.005 Da between analogs) and characteristic fragmentation patterns. Retention time indexing against certified standards further enhances identification accuracy .
Q. What validation parameters are critical for LC-HRMS quantification of this compound in environmental matrices?
- Methodological Answer : Validate method precision (RSD <15%), accuracy (recovery 80–120%), and sensitivity (LOQ ≤1 ng/mL). Assess matrix effects by spiking deuterated internal standards into blank matrices (e.g., soil, water) .
Q. What in vitro assays are suitable for assessing the endocrine-disrupting potential of this compound?
- Methodological Answer : Conduct receptor-binding assays (e.g., ERα/AR luciferase reporter systems) and gene expression profiling (e.g., qPCR for steroidogenic genes like CYP19A1). Compare results with known endocrine disruptors (e.g., DEHP) to contextualize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
